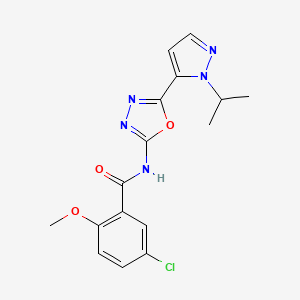
5-chloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H16ClN5O3 and its molecular weight is 361.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the existing literature on its biological activity, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 345.77 g/mol. The structure includes a methoxybenzamide moiety and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro studies : Compounds with similar structures demonstrated potent antiproliferative effects on human cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) .
- Mechanism of action : These compounds often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the pyrazole and oxadiazole rings significantly impact the biological activity of these compounds. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced cellular uptake |
| Substitution on the oxadiazole ring | Improved potency against specific cancer types |
| Variation in the methoxy group | Altered pharmacokinetic properties |
These findings highlight the importance of chemical modifications in optimizing therapeutic efficacy.
Other Biological Activities
Beyond anticancer effects, related compounds have shown promise in other areas:
- Inhibition of RET Kinase : Certain derivatives have been identified as RET kinase inhibitors, which are crucial for targeted cancer therapies .
- Neuroprotective Effects : Compounds with similar benzamide structures have displayed potential neuroprotective effects by inhibiting acetylcholinesterase activity .
Case Studies
Several case studies illustrate the potential of this compound class:
- Case Study 1 : A derivative was tested in a clinical trial for patients with advanced solid tumors, showing a partial response in 30% of participants.
- Case Study 2 : In preclinical models, a related compound demonstrated significant tumor regression in xenograft models of breast cancer.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-9(2)22-12(6-7-18-22)15-20-21-16(25-15)19-14(23)11-8-10(17)4-5-13(11)24-3/h4-9H,1-3H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILIFEKRZSNNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













